C.I. Acid yellow 3

Description

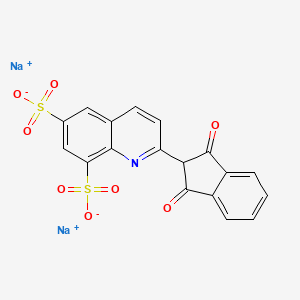

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO8S2.2Na/c20-17-11-3-1-2-4-12(11)18(21)15(17)13-6-5-9-7-10(28(22,23)24)8-14(16(9)19-13)29(25,26)27;;/h1-8,15H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUOVNMHEAPVBW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9NNa2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873122 | |

| Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In 2-methoxyethanol 10 mg/mL; in ethanol 0.4 mg/mL | |

| Record name | D&C Yellow No. 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow powder | |

CAS No. |

8004-92-0, 1803038-62-1 | |

| Record name | C.I. Food Yellow 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008004920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline Yellow WS | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | C.I. Acid Yellow 3 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinoline-6,8-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Yellow 3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C Yellow No. 10 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

C.I. Acid Yellow 3: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical and Physical Properties, Analytical Methodologies, and Biological Interactions of a Widely Used Quinophthalone Dye.

C.I. Acid Yellow 3, known commonly as Quinoline (B57606) Yellow, is a synthetic anionic dye belonging to the quinophthalone class. It is the water-soluble sodium salt form of Quinoline Yellow SS (Spirit Soluble), achieved through sulfonation. This dye is a mixture of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione. Its vibrant greenish-yellow hue and solubility in water have led to its extensive use as a colorant in pharmaceuticals, cosmetics, and food products in certain regions. For professionals in research and drug development, a thorough understanding of its physicochemical properties and biological interactions is crucial for its safe and effective application and for assessing its toxicological profile.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a clear overview of its identity and physical attributes.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| CI Name | Acid Yellow 3 | [1] |

| CI Number | 47005 | [1] |

| CAS Number | 8004-92-0 | [1][2] |

| Chemical Class | Quinophthalone | [3] |

| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (for the disulfonate) | [2] |

| Molecular Weight | 477.38 g/mol (for the disulfonate) | [2] |

| Synonyms | Quinoline Yellow S, Quinoline Yellow WS, D&C Yellow No. 10, Food Yellow 13 | [1][2] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source(s) |

| Appearance | Greenish-yellow to orange powder | [1][3] |

| Solubility | Soluble in water and ethanol. | [1] |

| Melting Point | Decomposes | [3] |

| Maximum Absorbance (λmax) | 223 nm, 414 nm, 416 nm | [4][5] |

| Stability | Stable in non-oxidative formulations. | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and quality control of this compound. The following protocols provide standardized procedures for key analytical techniques.

UV-Visible Spectroscopy for Determination of λmax

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound in an aqueous solution.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Volumetric flasks (100 mL and 10 mL)

-

Pipettes

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound powder and transfer it to a 100 mL volumetric flask. Dissolve the powder in approximately 50 mL of distilled water and then dilute to the mark with distilled water. Mix thoroughly.

-

Preparation of Working Solution (e.g., 10 mg/L): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with distilled water (the blank) and place it in the spectrophotometer. Run a baseline scan over the desired wavelength range (e.g., 200-600 nm).

-

Sample Measurement: Empty the cuvette, rinse it with the working solution of this compound, and then fill it with the working solution. Place the cuvette in the spectrophotometer and scan the absorbance over the same wavelength range.

-

Data Analysis: The resulting spectrum will show one or more absorbance peaks. The wavelength at which the highest absorbance is recorded is the λmax. Note that this compound may exhibit multiple peaks, and the prominent peak in the visible region is often of most interest for colorimetric analysis.

Quantitative Solubility Testing (Gravimetric Method)

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Thermostatic shaker or water bath

-

Sealed vials

-

Syringe with a 0.45 µm filter

-

Pre-weighed glass beakers

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a sealed vial containing a known volume of distilled water (e.g., 10 mL).

-

Equilibration: Place the vial in a thermostatic shaker set at a constant temperature (e.g., 25°C) and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand at the set temperature until the undissolved solid has settled.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any undissolved particles.

-

Solvent Evaporation: Dispense the filtered saturated solution into a pre-weighed glass beaker. Place the beaker in a drying oven at a temperature sufficient to evaporate the water without degrading the dye (e.g., 70-80°C) until a constant weight is achieved.

-

Calculation: The solubility (S) in g/L is calculated using the formula: S = (Mass of dried dye / Volume of solution taken) * 1000

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To assess the purity of this compound and separate its components.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare an isocratic mobile phase of 10% deionized water and 90% methanol.[6] Degas the mobile phase before use.

-

Sample Preparation: Prepare a dilute solution of this compound in the mobile phase (e.g., 10 µg/mL). Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Analysis: Inject the prepared sample into the HPLC system and run the analysis. The resulting chromatogram will show peaks corresponding to the different sulfonated components of this compound and any impurities. The purity can be estimated by the relative peak areas.

Biological Interactions and Genotoxicity

Recent studies have raised concerns about the genotoxic potential of Quinoline Yellow. Research indicates that it can induce DNA damage and modulate the expression of genes involved in critical DNA repair pathways.

Modulation of DNA Repair Pathways

In vitro studies using human HepG2 cells have shown that Quinoline Yellow can significantly increase the expression of numerous genes involved in DNA repair and apoptosis.[7] This suggests that the dye may induce DNA lesions that trigger a cellular response to repair the damage. The affected pathways include:

-

ATR/ATM Signaling: This pathway is a primary sensor of DNA damage, particularly double-strand breaks and stalled replication forks.

-

Nucleotide Excision Repair (NER): Responsible for repairing bulky DNA adducts.

-

Base Excision Repair (BER): Corrects damage to single nitrogenous bases.

-

Mismatch Repair (MMR): Rectifies errors in DNA replication.

-

Double-Strand Break Repair: A critical pathway for repairing the most severe form of DNA damage.

The upregulation of genes in these pathways indicates a cellular response to genotoxic stress induced by this compound.[7]

Caption: Logical workflow of this compound inducing DNA damage and activating cellular DNA repair pathways.

Conclusion

This compound is a chemically complex dye with well-defined physical properties that make it suitable for a range of applications. However, for its use in drug development and other sensitive areas, a comprehensive understanding of its potential biological effects is paramount. The provided analytical protocols offer a framework for the quality control and detailed characterization of this compound. Furthermore, the evidence of its interaction with DNA repair pathways highlights the need for careful toxicological assessment. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions regarding the use and study of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. health.ec.europa.eu [health.ec.europa.eu]

- 5. Absorption [Quinoline Yellow S] | AAT Bioquest [aatbio.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Erythrosine B and quinoline yellow dyes regulate DNA repair gene expression in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucifer yellow CH molecular structure and formula

An In-depth Technical Guide to Lucifer Yellow CH for Researchers and Drug Development Professionals

Introduction

Lucifer yellow CH is a highly fluorescent, water-soluble dye that has been an invaluable tool in biological research since its introduction by Walter W. Stewart in 1978.[1] Its utility spans various disciplines, including neuroscience, cell biology, and physiology.[1][2] This technical guide provides a comprehensive overview of Lucifer yellow CH, focusing on its molecular characteristics, quantitative data, and detailed experimental protocols.

Molecular Structure and Formula

Lucifer yellow CH is a naphthalimide derivative. The "CH" in its name refers to the carbohydrazide (B1668358) group (-NH-NH-CO-NH-NH2), which allows the dye to be covalently linked to surrounding biomolecules through aldehyde fixation, making it ideal for morphological studies.[1][3][4] The dilithium (B8592608) salt is the most commonly used form.

Chemical Formula: C₁₃H₉Li₂N₅O₉S₂[3][5]

IUPAC Name: dilithium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate[5]

Synonyms: Lucifer Yellow carbohydrazide[6][7]

Physicochemical and Spectroscopic Properties

The key properties of Lucifer yellow CH are summarized in the table below, providing essential data for experimental design.

| Property | Value | References |

| Molecular Weight | 457.25 g/mol | [3] |

| CAS Number | 67769-47-5 (dilithium salt) | [3][8] |

| Excitation Maximum (λex) | 428 - 430 nm | [2][6][9] |

| Emission Maximum (λem) | 533 - 540 nm | [2][6][9] |

| Quantum Yield | 0.21 | [8][10] |

| Solubility (in water) | Approx. 1 mg/mL | [6][7] |

| Solubility (in PBS) | Up to 10 mg/mL with sonication | [11] |

Experimental Protocols

Lucifer yellow CH can be introduced into cells using various methods, each suited for different experimental goals.

Protocol 1: Cell Labeling via Microinjection or Electroporation

This protocol is suitable for detailed morphological analysis of single cells.

Materials:

-

Lucifer yellow CH (dilithium or dipotassium (B57713) salt)[2]

-

LiCl or KCl solution (0.5-1 M) for microinjection[1]

-

Appropriate buffer (e.g., PBS) for electroporation[12]

-

Microinjection setup or electroporation device[12]

-

Cultured cells or tissue preparation

-

4% paraformaldehyde (PFA) for fixation[12]

Procedure:

-

Preparation of Dye Solution:

-

For microinjection, dissolve Lucifer yellow CH to a concentration of 2-5% in 0.5-1 M LiCl.[1] The use of LiCl prevents precipitation of the dye, which can occur with potassium salts.[1]

-

For electroporation, prepare a stock solution of Lucifer yellow CH in water (e.g., 1 mg/mL) and dilute it to the desired working concentration (e.g., 5 mM) in a suitable electroporation buffer.[11][12]

-

-

Cell Loading:

-

Microinjection: Load the dye solution into a glass micropipette. Under microscopic guidance, carefully impale a single cell and inject the dye using brief positive pressure pulses or iontophoresis.[1][12]

-

Electroporation: Resuspend cells in the electroporation buffer containing Lucifer yellow. Transfer the cell suspension to an electroporation cuvette and apply an electrical pulse according to the manufacturer's instructions for your cell type.[1][12]

-

-

Incubation: Allow the dye to diffuse throughout the cell. This typically takes 15-30 minutes but may require longer for cells with extensive processes.[12]

-

Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-20 minutes at room temperature.[12] The carbohydrazide group will react with aldehydes in the fixative, covalently linking the dye to intracellular proteins.[4]

-

Imaging: After washing away the fixative, the cells can be imaged using fluorescence microscopy with appropriate filters for Lucifer yellow (excitation ~430 nm, emission ~540 nm).[9]

Protocol 2: Scrape Loading/Dye Transfer Assay for Gap Junction Intercellular Communication (GJIC)

This assay is a rapid method to assess the functionality of gap junctions between cells in a monolayer.[13][14]

Materials:

-

Confluent cell monolayer in a petri dish

-

Lucifer yellow CH solution (0.05% to 1 mg/mL in PBS)[14][15]

-

Phosphate-buffered saline (PBS) with and without Ca²⁺/Mg²⁺[15]

-

Surgical scalpel or needle[14]

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to full confluency in a petri dish.[14]

-

Washing: Rinse the cell monolayer three times with PBS containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.[14]

-

Loading: Remove the PBS and add the Lucifer yellow solution to the dish. Using a scalpel or needle, make several scratches across the cell monolayer. The dye will enter the damaged cells along the scrape line.[14][15]

-

Dye Transfer: Incubate the cells for 3-8 minutes at room temperature to allow the dye to pass from the initially loaded cells into adjacent, coupled cells via gap junctions.[13][15]

-

Washing: Aspirate the dye solution and wash the monolayer thoroughly with PBS (at least 3 times) to remove all extracellular dye and prevent high background fluorescence.[16]

-

Imaging and Analysis: Immediately visualize the cells using a fluorescence microscope. Capture images along the scrape line. The extent of GJIC is quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells perpendicular to the cut.[13][14]

Visualizations

Experimental Workflow: Scrape Loading Dye Transfer Assay

Caption: Workflow for assessing gap junction communication using the scrape loading dye transfer method.

Logical Relationship: Applications and Properties of Lucifer Yellow CH

Caption: Key properties of Lucifer yellow CH and its primary research applications.

References

- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Lucifer Yellow CH fluorescentstain 67769-47-5 [sigmaaldrich.com]

- 4. biotium.com [biotium.com]

- 5. Lucifer Yellow carbohydrazide | C13H9Li2N5O9S2 | CID 93367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. omlc.org [omlc.org]

- 11. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Scrape loading/Lucifer yellow transfer assay of gap junction channel activity [bio-protocol.org]

- 16. Role of integrative signaling through gap junctions in toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline yellow synthesis and manufacturing process

An In-depth Technical Guide to the Synthesis and Manufacturing of Quinoline (B57606) Yellow

Introduction

Quinoline Yellow, a synthetic dye, exists in two primary forms: a spirit-soluble (SS) version, chemically known as 2-(2-quinolyl)indan-1,3-dione, and a water-soluble (WS) version, which is a mixture of the sodium salts of the sulfonic acids of the former. The water-soluble form is widely used as a colorant in foods, pharmaceuticals, and cosmetics, where it is designated as E104 in the EU and D&C Yellow 10 in the US.[1][2] This guide provides a detailed technical overview of the synthesis, manufacturing processes, and purification methods for Quinoline Yellow, tailored for researchers and professionals in chemical and drug development.

The synthesis is a two-step process. The first step involves the condensation of quinaldine (B1664567) (2-methylquinoline) with phthalic anhydride (B1165640) to create the core quinophthalone structure. The second step is the sulfonation of this intermediate to yield the water-soluble dye, which is a mixture of mono-, di-, and trisulfonated products.[3][4][5]

Core Synthesis Pathway

The fundamental process for producing Quinoline Yellow involves two key chemical transformations: a condensation reaction followed by sulfonation.

Caption: Overall synthesis pathway for Quinoline Yellow.

Step 1: Condensation to form 2-(2-quinolyl)indan-1,3-dione

The initial step is a condensation reaction between quinaldine and phthalic anhydride.[3] This reaction forms the quinophthalone structure, which is the spirit-soluble version of the dye (Solvent Yellow 33). The process involves heating the reactants, typically at temperatures between 190°C and 220°C.[3][6] This can be performed as a solvent-free melt or in high-boiling inert solvents.[3] A notable improvement involves using an excess of phthalic anhydride, which serves as both a reactant and a solvent, leading to higher yields.[3][7] Catalysts such as zinc chloride may also be employed to facilitate the reaction.[1][5]

| Parameter | Value / Condition | Reference |

| Reactants | Quinaldine, Phthalic Anhydride | [3] |

| Temperature | 190–220°C | [3][6] |

| Catalyst | Zinc Chloride (optional) | [1][5] |

| Method | Solvent-free melt or high-boiling inert solvents | [3] |

| Alternative Method | Solid-phase interaction with gradual temperature increase | [6] |

| Yield Improvement | Use of excess phthalic anhydride as a solvent | [3][7] |

Step 2: Sulfonation to form Quinoline Yellow WS

The intermediate, 2-(2-quinolyl)indan-1,3-dione, is sulfonated to produce the water-soluble dye.[4] This is typically achieved using fuming sulfuric acid (oleum).[1][6] The sulfonation process introduces sulfonic acid groups onto the quinophthalone molecule, making it water-soluble. The reaction is not perfectly selective and results in a mixture of products.

The final product, Quinoline Yellow WS, is primarily a mixture of the sodium salts of mono-, di-, and trisulfonated isomers.[2][3][8] The disulfonated compounds are the principal components.[2][9] The position of sulfonation can vary, with the 6-sulfo and 8-sulfo isomers being common.[1][10]

| Component | Typical Percentage in Final Product | Reference |

| Disodium disulfonates | ≥ 80% (principal component) | [4][9] |

| Sodium monosulfonates | ≤ 15% | [4][9] |

| Trisodium trisulfonates | ≤ 7% | [4][9] |

| Total Colouring Matter | ≥ 70% (JECFA) / ≥ 85% (D&C) | [1][4][9] |

Industrial Manufacturing and Purification

On an industrial scale, the process is designed to handle large volumes and ensure the final product meets stringent purity standards for its intended use in drugs, cosmetics, or food.

Caption: Industrial manufacturing and purification workflow.

The conventional manufacturing process involves drowning the sulfonation reaction mixture in a brine solution.[1] This causes the sodium salts of the sulfonated products to precipitate, a step known as "salting out." The resulting solid, referred to as "technical Quinoline Yellow WS," is collected by filtration. However, this crude product is heavily contaminated with inorganic salts like sodium chloride and sodium sulfate, as well as sulfonated by-products such as sulfonated phthalic acid and sulfonated quinaldine.[1]

Further purification is necessary to meet regulatory standards. A patented method describes a multi-step process for purification:[1]

-

An aqueous solution of technical Quinoline Yellow WS is treated with an organic amine (e.g., diphenylguanidine or tertiary octylamine) to form water-insoluble amine salts of the sulfonated dye.

-

This step effectively separates the dye from the highly water-soluble inorganic salt impurities.

-

The precipitated amine salt is collected and then treated with a sodium hydroxide (B78521) solution to regenerate the purified, water-soluble sodium salt of Quinoline Yellow, while the amine can be recovered.

-

The final product is then dried to obtain a powder or granules.

This process significantly reduces impurities, yielding a product with a high total color content (≥85%) that is certifiable for use in drugs and cosmetics.[1]

| Impurity | Specification Limit (D&C Yellow No. 10) | Reference |

| Sulfonated quinaldines | ≤ 0.2% | [1] |

| Sulfonated phthalic acid | ≤ 0.2% | [1] |

| Chlorides and Sulfates (as sodium salts) | ≤ 6.0% | [1] |

| Water-insoluble matter | ≤ 0.2% | [4] |

| Ether-extractable matter | ≤ 0.2% | [4] |

| Unsulfonated primary aromatic amines | ≤ 0.01% | [4] |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 2-(2-quinolyl)indan-1,3-dione

This protocol is adapted from a patented method describing a solid-phase reaction.[6]

-

Reactant Mixture : Combine 143.0 g (1.0 mol) of quinaldine and 177.6 g (1.2 mol) of phthalic anhydride in a suitable reaction vessel.

-

Heating Profile : Heat the mixture according to the following temperature ramp:

-

Heat to 195°C over 20 minutes.

-

Heat from 195°C to 200°C over 1 hour.

-

Heat from 200°C to 210°C over 1 hour.

-

Heat from 210°C to 220°C over 2 hours.

-

-

Water Removal : During the heating process, continuously remove the water of reaction (approximately 17-18 ml) via distillation.

-

Isolation : Cool the reaction mass to 100-120°C and dissolve it in 2.0 L of boiling acetic acid.

-

Purification : Filter the hot solution to remove any insoluble matter. Cool the filtrate to allow the product, 2-(2-quinolyl)indan-1,3-dione, to crystallize.

-

Washing and Drying : Collect the precipitated solid by filtration, wash with 800 ml of acetic acid followed by 1.0 L of water, and dry at 50-60°C.

Protocol 2: Sulfonation and Salting Out

This protocol is a generalized procedure based on descriptions of the industrial process.[1][6]

-

Sulfonation : To the dried 2-(2-quinolyl)indan-1,3-dione from the previous step, gradually add 700 ml of 65% oleum (B3057394) while maintaining the temperature at or below 40°C.

-

Reaction : Stir the mixture for 30 minutes at 40°C, then for 1 hour at 60°C.

-

Drowning : Cool the reaction mixture to room temperature and pour it slowly into 4 L of cold water with vigorous stirring.

-

Salting Out : Add 500 g of sodium chloride to the aqueous mixture to precipitate the sulfonated dye.

-

Isolation : Filter the precipitate and wash it with 2 L of cold water to obtain the technical grade Quinoline Yellow WS.

Protocol 3: Purification via Amine Salt Formation

This protocol is adapted from a patented purification method.[1]

-

Dissolution : Create an aqueous solution of technical grade Quinoline Yellow WS. Adjust the pH to between 7.5 and 8.5 using a sodium hydroxide solution. Heat the solution to 55-60°C.

-

Amine Salt Precipitation : Prepare a solution of an organic amine, such as diphenylguanidine, by dissolving it in water with hydrochloric acid. Add this amine solution dropwise to the heated dye solution over one hour. The water-insoluble organic amine salt of Quinoline Yellow will precipitate.

-

Isolation : Allow the mixture to cool to room temperature and stir overnight. Collect the precipitated amine salt by filtration. This step removes the inorganic salts and other water-soluble impurities which remain in the filtrate.

-

Regeneration : Resuspend the filtered amine salt in water and heat to 60-65°C. Add a 50% aqueous sodium hydroxide solution to raise the pH, which regenerates the water-soluble sodium salt of Quinoline Yellow and frees the organic amine.

-

Final Product : The resulting solution contains the purified Quinoline Yellow. The product can be isolated by methods such as spray drying to yield a high-purity powder.[1]

References

- 1. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]

- 2. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]

- 3. Quinoline Yellow | 8003-22-3 | Benchchem [benchchem.com]

- 4. fao.org [fao.org]

- 5. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RU2147311C1 - Method of preparing dye quinoline yellow - Google Patents [patents.google.com]

- 7. US5468862A - Synthesis of Solvent Yellow 33 (D & C Yellow 11) with excess phthalic anhydride acid as a solvent - Google Patents [patents.google.com]

- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 9. fao.org [fao.org]

- 10. Quinoline Yellow [drugfuture.com]

C.I. Acid Yellow 3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, a synthetic quinoline (B57606) dye, is a compound of significant interest across various scientific and industrial domains. This guide provides an in-depth overview of its chemical identity, properties, and relevant experimental protocols, tailored for a technical audience.

Chemical Identification and Synonyms

The Chemical Abstracts Service (CAS) number for this compound is 8004-92-0 [1][2][3][4]. This dye is known by a multitude of synonyms, reflecting its widespread use.

Table 1: Synonyms of this compound

| Synonym |

| Quinoline Yellow[2] |

| C.I. 47005[3] |

| D & C Yellow No. 10[1] |

| Food Yellow 13[1] |

| Acid Quinoline Yellow Ws[1] |

| Acid Yellow QS[1] |

| Anhydride phtalique, produits de reaction avec la methylquinoline et la quinoline sulfurises[1] |

| Basacid Yellow 094[1] |

| Basovit Yellow 095E[1] |

| Cogilor Yellow 112.12[1] |

| Japan Yellow 203 |

| E104 |

Physicochemical Properties

This compound is a water-soluble anionic dye characterized by its vibrant yellow hue. Its chemical structure and properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H9NNa2O8S2 | [1] |

| Molecular Weight | 477.38 g/mol | [5] |

| Appearance | Yellow to orange powder | [4] |

| Melting Point | 150°C (Decomposes) | [4] |

| Water Solubility | 225 g/L (20 °C) | [4] |

| LogP | 3.36740 | [4] |

Toxicological Data

The safety of this compound has been evaluated by various regulatory bodies. Key toxicological data are presented below.

Table 3: Toxicological Profile of this compound

| Parameter | Value | Species | Reference |

| Acceptable Daily Intake (ADI) | 0-10 mg/kg bw/day | Human | [6] |

| No-Observed-Adverse-Effect Level (NOAEL) | 250 mg/kg bw/day | Rat | [6] |

| LD50 (Oral) | 2000 mg/kg | Rat | [5] |

| LD50 (Oral) | >1000 mg/kg bw | Dog | [5] |

Experimental Protocols

Due to the lack of detailed experimental protocols for the synthesis of this compound in the provided search results, this section will focus on a representative experimental workflow: the photocatalytic degradation of the dye. This is a crucial area of research for addressing the environmental impact of such compounds.

Experimental Protocol: Photocatalytic Degradation of this compound

Objective: To evaluate the degradation efficiency of this compound using a semiconductor photocatalyst under UV irradiation.

Materials:

-

This compound

-

Titanium dioxide (TiO2) nanopowder (or other suitable photocatalyst)

-

Deionized water

-

UV lamp (e.g., low-pressure mercury lamp)

-

Magnetic stirrer and stir bars

-

Beakers or reaction vessel

-

Spectrophotometer

-

pH meter

Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water. From this, prepare working solutions of the desired experimental concentration (e.g., 20 mg/L).

-

Catalyst Suspension: In a beaker or reaction vessel, add a specific amount of the photocatalyst (e.g., 50 mg/L of TiO2) to a measured volume of the this compound working solution.

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the dye molecules and the catalyst surface.

-

Photocatalytic Reaction: Place the reaction vessel under the UV lamp and begin irradiation. Continue stirring throughout the experiment to ensure a homogenous suspension.

-

Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension.

-

Sample Analysis: Centrifuge or filter the collected samples to remove the photocatalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of absorption for this compound using a spectrophotometer.

-

Data Analysis: Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance (after the dark period) and Aₜ is the absorbance at time t.

Signaling Pathways and Experimental Workflows

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways directly involving this compound. The primary research focus on this compound appears to be in the areas of material science, analytical chemistry, and toxicology rather than cell signaling.

However, a logical workflow for a common experimental procedure involving this dye, such as its photocatalytic degradation, can be visualized.

Caption: Workflow for the photocatalytic degradation of this compound.

Conclusion

This compound is a well-characterized synthetic dye with a broad range of applications. While its physicochemical and toxicological properties are well-documented, further research is needed to elucidate its potential interactions with biological systems at a molecular level. The provided experimental protocol for photocatalytic degradation offers a starting point for studies aimed at mitigating the environmental impact of this and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. A kind of c.i. acid yellow 23 dye and its clean production process - Eureka | Patsnap [eureka.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. US3108109A - Process for producing quinoline yellow dyes - Google Patents [patents.google.com]

- 6. CN105176134A - High-dissolvability acid yellow dye and preparation method thereof - Google Patents [patents.google.com]

Spectral Properties of C.I. Acid Yellow 3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Yellow 3, also widely known as Quinoline Yellow WS, is a synthetic dye belonging to the quinophthalone class. It is characterized by its vibrant greenish-yellow hue and its water solubility, a property conferred by the presence of sulfonate groups.[1] While its primary applications are in the food, cosmetic, and pharmaceutical industries as a colorant, its inherent fluorescent properties and interactions with various molecules have garnered interest in diverse research fields.[1][2] This technical guide provides a comprehensive overview of the spectral properties of this compound, detailing its absorption and emission characteristics, the influence of environmental factors, and relevant experimental protocols.

Physicochemical Properties

This compound is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1H-indene-1,3(2H)-dione.[1] Its water-soluble nature makes it suitable for a variety of aqueous-based applications.

| Property | Value | Reference |

| Synonyms | Quinoline Yellow S, C.I. 47005, Food Yellow 13, D&C Yellow No. 10 | [1] |

| CAS Number | 8004-92-0 | [1] |

| Molecular Formula | C₁₈H₉NNa₂O₈S₂ (disulfonate) | |

| Molar Mass | 477.38 g/mol (disulfonate) | |

| Appearance | Greenish-yellow powder | [1] |

| Solubility | Soluble in water, sparingly soluble in ethanol. | [3][4] |

Spectral Properties

The electronic absorption and emission spectra of this compound are key to understanding its behavior in different chemical environments. These properties are influenced by the solvent polarity and the pH of the medium.

Absorption and Emission Data

The absorption spectrum of this compound is characterized by a prominent peak in the visible region, responsible for its yellow color. The following table summarizes the available quantitative data on its spectral properties in various solvents.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |

| Water | 414 | 87.9 (as L g⁻¹ cm⁻¹) | - | [4] |

| Phosphate-Buffered Saline (PBS) | 413 | 22,700 | - | [5] |

| Methanol | 413 | - | - | [6] |

| Aqueous Acetic Acid (pH 5) | ~411 | - | - | [6] |

Effect of pH

The spectral properties of this compound are influenced by the pH of the solution. Studies on the protonation of Quinoline Yellow WS have shown that its form does not significantly change within a pH range of 1 to 8. However, at very low pH, protonation of the dye can occur, leading to changes in its absorption spectrum.

One study on the photocatalytic degradation of Quinoline Yellow found that the degradation rate is pH-dependent, with the highest efficiency observed at a neutral pH of 7. This suggests that the charge and surface properties of the dye molecule, which are influenced by pH, play a role in its interaction with other species.

Experimental Protocols

UV-Vis Absorption Spectroscopy

This protocol outlines the general procedure for measuring the absorption spectrum of this compound.

a. Materials:

-

This compound

-

Spectrophotometer grade solvents (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes

b. Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired solvent.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record the baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the dye solution. Fill the cuvette with the dye solution of a specific concentration. Place it in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Study of Dye-Protein Interaction (e.g., with Bovine Serum Albumin)

This protocol describes a method to investigate the interaction between this compound and a protein like Bovine Serum Albumin (BSA) using fluorescence spectroscopy.

a. Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

Phosphate (B84403) buffer (e.g., pH 7.4)

-

Fluorometer

-

Quartz cuvettes

b. Procedure:

-

Solution Preparation: Prepare a stock solution of BSA (e.g., 10 µM) and this compound (e.g., 1 mM) in the phosphate buffer.

-

Titration: In a series of cuvettes, place a fixed concentration of BSA solution. Add increasing concentrations of this compound to each cuvette.

-

Incubation: Allow the solutions to incubate for a specific period (e.g., 30 minutes) at a constant temperature to reach equilibrium.

-

Fluorescence Measurement: Set the excitation wavelength of the fluorometer to the absorption maximum of the protein's intrinsic fluorophores (e.g., tryptophan at ~280 nm or ~295 nm). Record the fluorescence emission spectrum (e.g., 300-500 nm).

-

Data Analysis: Analyze the quenching of the protein's intrinsic fluorescence upon the addition of the dye. The binding constant and other thermodynamic parameters can be calculated using the Stern-Volmer equation and other relevant models.

Visualizations of Experimental Workflows

Dye-Protein Interaction Analysis Workflow

Caption: Workflow for studying the interaction between this compound and BSA.

Photocatalytic Degradation Workflow

Caption: General workflow for the photocatalytic degradation of this compound.

Electrochemical Sensing Workflow

Caption: Workflow for the electrochemical detection of this compound.

Conclusion

This compound possesses interesting spectral properties that are responsive to its environment. While its primary role has been as a colorant, its potential as a fluorescent probe and its involvement in various chemical processes such as photocatalytic degradation and electrochemical interactions are areas of active research. This guide provides a foundational understanding of its spectral characteristics and outlines key experimental approaches for its study. Further research is warranted to expand the database of its photophysical parameters in a wider range of solvents and to explore its applications in more complex biological and chemical systems.

References

Lucifer Yellow: A Comprehensive Technical Guide to Quantum Yield and Fluorescence Lifetime for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Lucifer yellow, a widely used fluorescent dye. This document details its fluorescence quantum yield and lifetime, offering valuable data for researchers employing this tool in cellular imaging, neuroscience, and drug development. The guide includes detailed experimental protocols for key measurements and applications, alongside visual workflows to elucidate complex processes.

Photophysical Properties of Lucifer Yellow

Lucifer yellow is a highly fluorescent, water-soluble dye valued for its utility as a polar tracer in biological systems.[1] Its fluorescence characteristics, particularly its quantum yield and lifetime, are crucial parameters for quantitative fluorescence microscopy and other sensitive detection methods.

Quantitative Data Summary

The fluorescence quantum yield (Φ) and lifetime (τ) of Lucifer yellow are dependent on its solvent environment. Below is a summary of reported values in common solvents.

Table 1: Fluorescence Quantum Yield of Lucifer Yellow

| Solvent | Quantum Yield (Φ) | Reference |

| Water | 0.21 | [2][3] |

| Deuterium Oxide (D₂O) | Significantly higher than in H₂O | [4] |

Table 2: Fluorescence Lifetime of Lucifer Yellow CH

| Solvent | Concentration (M) | Fluorescence Lifetime (τ) (ns) | Reference |

| Water | 10⁻² - 10⁻⁶ | ~5.2 | [5] |

| Water | - | 5.06 | [4] |

| Deuterium Oxide (D₂O) | - | 11.47 | [4] |

| Ethanol | 10⁻² - 10⁻⁶ | ~9.7 | [5] |

| Methanol | 10⁻² - 10⁻⁶ | ~9.5 | [5] |

Note: The fluorescence lifetime of Lucifer yellow shows little dependence on concentration in the tested range.[5][6]

Experimental Protocols

Accurate measurement of the quantum yield and fluorescence lifetime is essential for the reliable application of Lucifer yellow in research. Furthermore, its use as a tracer in biological assays requires specific protocols.

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of Lucifer yellow relative to a well-characterized standard.

Principle: The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a standard with a known quantum yield.[7][8]

Materials:

-

Lucifer yellow CH (e.g., lithium salt)

-

Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

-

Spectroscopic grade solvent (e.g., water)

-

UV-Vis spectrophotometer

-

Fluorometer with corrected emission spectra capabilities

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of Lucifer yellow and the quantum yield standard in the chosen solvent.

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the Lucifer yellow and the standard, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.[2][7]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 428 nm for Lucifer yellow).

-

Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the fluorometer. Ensure the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: For both Lucifer yellow and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the Gradient: The slope (gradient) of the resulting linear plots should be determined for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of Lucifer yellow (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients for the sample and standard, respectively.

-

ηₓ and ηₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

This protocol outlines the measurement of the fluorescence lifetime of Lucifer yellow using the TCSPC technique.

Principle: TCSPC measures the time between a pulsed excitation source and the detection of a single emitted photon. By repeating this process millions of times, a histogram of photon arrival times is built, representing the fluorescence decay profile.[9][10]

Materials:

-

Lucifer yellow solution

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength (e.g., ~430 nm)

-

High-speed detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)

-

Timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC)

-

Data acquisition and analysis software

-

-

Cuvette or sample holder

Procedure:

-

Sample Preparation: Prepare a dilute solution of Lucifer yellow to avoid aggregation and inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed light source. For Lucifer yellow, an excitation around 430 nm is suitable.[5]

-

Set the emission wavelength on the detector, typically at the peak of Lucifer yellow's emission (~530-540 nm).[5]

-

Adjust the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to prevent pulse pile-up.

-

-

Data Acquisition:

-

Excite the sample with the pulsed light source.

-

The detector registers the arrival of individual photons.

-

The timing electronics measure the time delay between the excitation pulse and the detected photon.

-

This process is repeated to build a histogram of photon counts versus time.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential or multi-exponential decay model to extract the fluorescence lifetime(s).

-

The quality of the fit is assessed using statistical parameters such as chi-squared (χ²).

-

Application Protocol: Lucifer Yellow Permeability Assay for Tight Junction Integrity

This protocol describes the use of Lucifer yellow to assess the integrity of tight junctions in a cell monolayer, for example, in an in vitro model of the blood-brain barrier.

Principle: Lucifer yellow is a cell-impermeant dye that can pass through the paracellular space. In a confluent cell monolayer with intact tight junctions, the passage of Lucifer yellow from the apical to the basolateral compartment is restricted.

Materials:

-

Confluent cell monolayer grown on a permeable support (e.g., Transwell® insert)

-

Lucifer yellow CH, potassium or lithium salt

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Multi-well plate reader with fluorescence detection (Excitation: ~425-485 nm, Emission: ~528-535 nm)[4][11]

-

Black, clear-bottom 96-well plates for fluorescence reading

Procedure:

-

Prepare Cell Monolayer: Grow cells to confluence on the permeable supports.

-

Wash: Gently wash the cell monolayer with pre-warmed assay buffer to remove any residual culture medium.

-

Add Lucifer Yellow: Add a known concentration of Lucifer yellow solution (e.g., 0.5 mg/mL) to the apical compartment of the insert.[1]

-

Add Buffer to Basolateral Compartment: Add fresh assay buffer to the basolateral compartment.

-

Incubate: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).[1][11]

-

Collect Samples: After incubation, collect samples from the basolateral compartment.

-

Prepare Standards: Prepare a standard curve using serial dilutions of the Lucifer yellow solution.

-

Measure Fluorescence: Transfer the basolateral samples and standards to a black 96-well plate and measure the fluorescence intensity using a plate reader.

-

Calculate Permeability: The amount of Lucifer yellow that has passed through the monolayer can be quantified using the standard curve, and the apparent permeability coefficient (Papp) can be calculated.

Application Protocol: Study of Gap Junctional Intercellular Communication (GJIC)

Lucifer yellow is widely used to study GJIC, as it can pass through gap junction channels between coupled cells.[9] Two common methods are microinjection and scrape-loading.

Principle: A single cell within a population is injected with Lucifer yellow. The spread of the dye to adjacent cells is visualized by fluorescence microscopy, indicating functional gap junctions.[12]

Materials:

-

Cultured cells on a glass-bottom dish or coverslip

-

Lucifer yellow solution (e.g., 5% w/v in 150 mM LiCl)[13]

-

Micromanipulator and microinjection system

-

Glass micropipettes

-

Inverted fluorescence microscope with a CCD camera

Procedure:

-

Prepare Micropipettes: Pull glass capillaries to form fine-tipped micropipettes and back-fill with the Lucifer yellow solution.

-

Position Micropipette: Using the micromanipulator, carefully position the micropipette over the target cell.

-

Inject Lucifer Yellow: Gently penetrate the cell membrane and inject a small amount of the dye using a brief pressure pulse.

-

Visualize Dye Transfer: Observe the spread of fluorescence from the injected cell to its neighbors over time using the fluorescence microscope.

-

Image Acquisition: Capture images at different time points to document the extent of dye coupling.

Principle: A mechanical scrape is made through a confluent cell monolayer in the presence of Lucifer yellow. The dye enters the damaged cells along the scrape and then passes into adjacent, intact cells through functional gap junctions.[11]

Materials:

-

Confluent cell monolayer in a petri dish or multi-well plate

-

Lucifer yellow solution (e.g., 1 mg/mL in HBSS)[5]

-

Surgical scalpel or needle

-

Fluorescence microscope

Procedure:

-

Wash Cells: Wash the cell monolayer with a suitable buffer (e.g., HBSS).

-

Add Lucifer Yellow: Add the Lucifer yellow solution to cover the cell monolayer.

-

Scrape Monolayer: Make a clean scrape through the monolayer with a scalpel or needle.

-

Incubate: Incubate for a short period (e.g., 5-8 minutes) to allow for dye uptake and transfer.[1][5]

-

Wash Thoroughly: Wash the cells multiple times with buffer to remove extracellular dye.

-

Visualize and Analyze: Observe the cells under a fluorescence microscope. The extent of dye transfer from the scrape line into the cell sheet is indicative of the level of GJIC.

Visualized Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the principle of gap junctional communication studied with Lucifer yellow.

Figure 1: Workflow for a Lucifer Yellow Permeability Assay.

Figure 2: Signaling pathway of Lucifer Yellow transfer via gap junctions.

Figure 3: Experimental workflow for the Scrape-Loading Dye Transfer assay.

References

- 1. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 2. omlc.org [omlc.org]

- 3. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions [mdpi.com]

- 4. Excited-state dynamics of the fluorescent probe Lucifer Yellow in liquid solutions and in heterogeneous media - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. Scrape loading–dye transfer assay [bio-protocol.org]

- 6. Testing fluorescence lifetime standards using two-photon excitation and time-domain instrumentation: rhodamine B, coumarin 6 and lucifer yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. jasco-global.com [jasco-global.com]

- 9. horiba.com [horiba.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

- 12. Single-cell Microinjection for Cell Communication Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bhu.ac.in [bhu.ac.in]

An In-depth Technical Guide to the Solubility and Stability of Acid Yellow 3 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Acid Yellow 3 (also known as Quinoline Yellow WS, C.I. 47005). The information compiled herein is intended to support research, development, and formulation activities by providing key data on the behavior of this dye in various solvent systems and under different environmental conditions.

Introduction to Acid Yellow 3

Acid Yellow 3 is a synthetic quinophthalone dye widely used in textiles, cosmetics, and as a food additive (E104) in some regions.[1][2] Its chemical structure, characterized by the presence of sulfonic acid groups, renders it water-soluble and suitable for applications requiring dyeing from an aqueous medium.[3] Understanding its solubility and stability is paramount for ensuring product performance, shelf-life, and safety.

Solubility Profile

The solubility of Acid Yellow 3 is a critical parameter for its application in various formulations. The following tables summarize the available quantitative and qualitative solubility data in a range of common solvents.

Quantitative Solubility Data

The following table presents the reported quantitative solubility of Acid Yellow 3 in several solvents.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic, Polar | 6 g/L[1] | 20 |

| Water | Protic, Polar | 225 g/L[3] | 20 |

| Water | Protic, Polar | 20% (w/v) | Not Specified |

| Ethanol | Protic, Polar | 0.4 g/L[1] | Not Specified |

| Saline | Aqueous | 5% (w/v) | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | 2.5% (w/v) | Not Specified |

| Acetone | Aprotic, Polar | 0.2 g/L[4] | 20 |

| Ethyl Alcohol | Protic, Polar | 0.1 g/L[4] | 20 |

Note: Discrepancies in reported water solubility may be due to differences in the purity of the dye, the specific mixture of mono- and disulfonic acids, and the experimental methods used.

Qualitative Solubility Data

The table below provides a qualitative overview of Acid Yellow 3's solubility in various organic solvents.

| Solvent | Chemical Class | Solubility |

| Water | Protic, Polar | Soluble[5][6][7] |

| Ethanol | Protic, Polar | Soluble[5] |

| Chloroform | Halogenated | Soluble[8] |

| Dichloromethane | Halogenated | Soluble[4][8] |

| Ethyl Acetate | Ester | Soluble[8] |

| Toluene | Aromatic Hydrocarbon | Soluble[9] |

| Cellosolve | Glycol Ether | Soluble[9] |

| Pyridine | Heterocyclic | Soluble[4] |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble[4] |

| Sulfuric Acid | Strong Acid | Soluble[4] |

Stability Profile

The stability of Acid Yellow 3 is crucial for its application in products with a desired shelf-life and for ensuring color consistency.

General Stability

Acid Yellow 3 is generally considered stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1] It is also noted to be stable in non-oxidative hair dye formulations.[10]

pH Stability

Acid Yellow 3 exhibits good stability under acidic conditions.[2] However, quantitative data on its stability across a broad pH range is limited in the available literature. Degradation of the dye has been observed to be favored by an increase in pH, particularly in the presence of an oxidizing agent like hydrogen peroxide.[11]

Thermal Stability

The dye is stable at room temperature.[10] Studies on the degradation of Acid Yellow 3 in the presence of hydrogen peroxide showed that the degradation rate increases with a rise in temperature from 25°C to 70°C.[11]

Photostability

Acid Yellow 3 is reported to have good lightfastness.[2] However, detailed quantitative data on its photostability under specific light sources and intensities is not extensively available. It is recommended to store the substance protected from strong light.[1]

Incompatible Materials

To maintain the stability of Acid Yellow 3, contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[1]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of Acid Yellow 3.

Protocol for Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.

References

- 1. kochcolor.com [kochcolor.com]

- 2. CAS 8004-92-0: C.I. Acid Yellow 3 | CymitQuimica [cymitquimica.com]

- 3. Acid yellow 3|lookchem [lookchem.com]

- 4. ccchemical.com [ccchemical.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. colorantsgroup.com [colorantsgroup.com]

- 7. Acid Yellow 3 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]

- 8. Solvent Yellow 3 | CAS:97-56-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. health.ec.europa.eu [health.ec.europa.eu]

- 11. researchgate.net [researchgate.net]

C.I. Acid Yellow 3: A Technical Guide to its Mechanism of Action as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Yellow 3, also known as Quinoline Yellow, is a synthetic anionic dye that exhibits fluorescence. Its interaction with macromolecules, particularly proteins like Human Serum Albumin (HSA), leads to significant changes in its fluorescent properties, making it a valuable tool as a fluorescent probe. This technical guide provides an in-depth analysis of the core mechanism of action of this compound as a fluorescent probe, focusing on its interaction with HSA. The guide details the binding mechanism, the principles of fluorescence quenching involved, and the key amino acid residues responsible for these phenomena. Furthermore, it provides structured experimental protocols for characterizing this interaction and presents visualizations of the key processes.

Introduction

Fluorescent probes are indispensable tools in biological and pharmaceutical research, enabling the study of molecular interactions, conformational changes, and the quantification of various analytes. This compound is a quinophthalone dye that has demonstrated utility as an extrinsic fluorescent probe. Its ability to bind to specific sites on proteins and exhibit a corresponding change in fluorescence provides a direct method for investigating protein-ligand interactions. This guide will focus on the well-characterized interaction between this compound and Human Serum Albumin (HSA), the most abundant protein in human plasma, which plays a crucial role in the transport and disposition of many drugs and endogenous compounds.

Core Mechanism of Action: Binding and Fluorescence Quenching

The primary mechanism of action of this compound as a fluorescent probe in the context of protein binding is a phenomenon known as fluorescence quenching . Upon binding to a protein like HSA, the fluorescence intensity of this compound is significantly reduced. This quenching is a result of specific molecular interactions between the dye and the amino acid residues within the protein's binding pocket.

Binding to Human Serum Albumin (HSA)

This compound binds non-covalently to HSA, primarily within Sudlow's Site I , which is located in subdomain IIA of the protein.[1][2] This binding is predominantly driven by a combination of hydrophobic interactions and hydrogen bonding between the dye molecule and the amino acid residues lining the binding pocket.

The Phenomenon of Fluorescence Quenching

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. Quenching can occur through two primary mechanisms: static and dynamic.

-

Static Quenching: This occurs when the fluorophore and the quencher molecule form a non-fluorescent complex on the ground state. This complex formation alters the absorption spectrum of the fluorophore. In static quenching, the fluorescence lifetime of the uncomplexed fluorophore remains unchanged.[3][4]

-

Dynamic Quenching: This involves the collision of the quencher with the fluorophore in its excited state. Upon collision, the fluorophore returns to the ground state without emitting a photon. Dynamic quenching affects the excited state and therefore reduces the fluorescence lifetime.[3][4]

The interaction between this compound and HSA is believed to primarily involve static quenching , indicating the formation of a stable ground-state complex. This is often characterized by a linear Stern-Volmer plot at lower concentrations and can be confirmed by fluorescence lifetime measurements, where the lifetime of the probe would not significantly decrease in the presence of the quencher.

Role of Specific Amino Acid Residues in Quenching

The quenching of this compound's fluorescence upon binding to HSA is attributed to the interaction with specific amino acid residues within subdomain IIA. This subdomain contains a single tryptophan residue, Trp-214 , which is the dominant intrinsic fluorophore of HSA.[1] Aromatic amino acids, particularly tryptophan and tyrosine , are known to be efficient quenchers of fluorescence through mechanisms like photoinduced electron transfer (PET).[3][5][6] Given the location of Trp-214 within the binding pocket of subdomain IIA, it is the most likely residue responsible for quenching the fluorescence of this compound upon binding. The close proximity of the bound dye to the indole (B1671886) side chain of tryptophan facilitates the non-radiative energy transfer, leading to a decrease in fluorescence intensity. Other residues such as tyrosine, histidine, and methionine can also act as quenchers.[3][5][6]

Quantitative Data

| Parameter | Symbol | Description | Typical Method of Determination |

| Binding Constant | Ka | A measure of the affinity between the probe and the protein. | Fluorescence Titration |

| Number of Binding Sites | n | The stoichiometry of the probe-protein interaction. | Fluorescence Titration (Scatchard Plot) |

| Stern-Volmer Quenching Constant | KSV | A measure of the efficiency of quenching. | Stern-Volmer Analysis |

| Bimolecular Quenching Rate Constant | kq | The rate constant for the quenching process. | Stern-Volmer Analysis and Lifetime Data |

| Fluorescence Quantum Yield (Free) | ΦF(free) | The ratio of photons emitted to photons absorbed by the free probe. | Comparative Method with a Standard |

| Fluorescence Lifetime (Free) | τ0 | The average time the probe stays in the excited state when free in solution. | Time-Resolved Fluorescence Spectroscopy |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with a protein like HSA.

Fluorescence Titration for Binding Constant Determination

This experiment measures the change in fluorescence intensity of the probe upon the addition of increasing concentrations of the protein.

Materials:

-

This compound stock solution (e.g., 1 mM in a suitable buffer)

-

Human Serum Albumin (HSA) stock solution (e.g., 100 µM in the same buffer)

-

Buffer solution (e.g., Phosphate Buffered Saline, pH 7.4)

-

Fluorometer and quartz cuvettes

Procedure:

-

Prepare a solution of this compound at a constant concentration (e.g., 1 µM) in the buffer.

-

Record the fluorescence emission spectrum of the this compound solution (determine the excitation and emission maxima).

-

Titrate the this compound solution by adding small aliquots of the HSA stock solution.

-

After each addition, mix the solution gently and allow it to equilibrate for a few minutes.

-

Record the fluorescence emission spectrum after each addition of HSA.

-

Correct the fluorescence intensity for the dilution effect.

-

Plot the change in fluorescence intensity (ΔF = F0 - F) as a function of the HSA concentration.

-

Analyze the data using a suitable binding model (e.g., the Scatchard equation) to determine the binding constant (Ka) and the number of binding sites (n).

Stern-Volmer Analysis for Quenching Mechanism

This analysis helps to determine the type of quenching (static or dynamic) and to calculate the quenching constant.

Procedure:

-

Using the data from the fluorescence titration experiment, plot F0/F versus the concentration of the quencher (HSA). F0 is the fluorescence intensity of this compound in the absence of HSA, and F is the fluorescence intensity at each HSA concentration.

-

A linear plot suggests a single type of quenching mechanism is dominant.

-

The slope of the linear fit gives the Stern-Volmer quenching constant (KSV).

-

The relationship is described by the Stern-Volmer equation: F0/F = 1 + KSV[Q] = 1 + kqτ0[Q] where [Q] is the concentration of the quencher (HSA).

-

If the fluorescence lifetime of the free probe (τ0) is known or measured, the bimolecular quenching rate constant (kq) can be calculated.

Visualizations

Signaling Pathway of Fluorescence Quenching

Caption: Mechanism of static and dynamic fluorescence quenching.

Experimental Workflow for Fluorescence Titration

Caption: Workflow for fluorescence titration experiment.

Logical Relationship in Stern-Volmer Analysis

Caption: Decision process in Stern-Volmer analysis.

Conclusion

This compound serves as an effective fluorescent probe for studying protein-ligand interactions, with its mechanism of action rooted in the principles of molecular recognition and fluorescence quenching. Its binding to the hydrophobic pocket of subdomain IIA in HSA and the subsequent quenching of its fluorescence, likely by the Trp-214 residue, provides a robust and sensitive method for characterizing these interactions. The experimental protocols and analytical approaches outlined in this guide offer a comprehensive framework for researchers to utilize this compound in their studies, contributing to a deeper understanding of biomolecular interactions critical in drug development and various scientific disciplines. Further research to determine the precise photophysical parameters of this compound will enhance its quantitative application as a fluorescent probe.

References

- 1. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nwcommons.nwciowa.edu [nwcommons.nwciowa.edu]

- 4. Quinoline yellow (food additive) induced conformational changes in lysozyme: a spectroscopic, docking and simulation studies of dye-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Lucifer Yellow for Neuronal Tracing and Morphology Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer yellow is a highly fluorescent, water-soluble dye that has been a cornerstone in neuroscience research since its introduction.[1][2] Its utility stems from its ability to be introduced into single cells via microinjection or iontophoresis, its high quantum yield (resistance to photobleaching), and its fixable nature, allowing for detailed post-experimental morphological analysis.[1][2] The carbohydrazide (B1668358) (CH) group in its structure allows it to be covalently linked to surrounding biomolecules during aldehyde fixation, ensuring the dye is retained within the cell.[3]

This dye is particularly valuable for two primary applications in neuroscience: the detailed morphological reconstruction of individual neurons and the assessment of intercellular communication through gap junctions.[1][2][4] Its molecular weight is low enough to permit passage through gap junction channels, making it an excellent tool for studying neuronal coupling.[1]

These application notes provide detailed protocols for researchers utilizing Lucifer yellow for single-neuron tracing and for assessing gap junctional communication.

Properties of Lucifer Yellow

A summary of the key physicochemical and spectral properties of Lucifer yellow is presented below. These properties are crucial for designing and executing experiments, particularly for selecting appropriate filter sets for fluorescence microscopy.

| Property | Value | References |

| Molecular Formula | C₁₃H₉Li₂N₅O₉S₂ (Dilithium Salt) | [5][6][7] |

| Molecular Weight | 457.25 g/mol (Dilithium Salt) | [5][6][7][8][9] |

| Excitation Maximum (λex) | ~428 nm | [1][9][10][11] |

| Emission Maximum (λem) | ~536-544 nm | [8][9][10][11] |

| Quantum Yield | 0.21 | [12] |

| Form | Faint to dark orange powder | [7] |

| Solubility | Highly soluble in water | [7][13] |

| Cell Permeability | Membrane impermeant | [14] |

Application 1: Single-Neuron Morphology and Tracing

This application focuses on filling a single neuron with Lucifer yellow to visualize its complete dendritic and, to a lesser extent, axonal arborization. This technique is invaluable for correlating a neuron's physiological properties with its structure.

Experimental Workflow: Single-Neuron Iontophoresis

The following diagram outlines the key steps for filling a single neuron with Lucifer yellow in a brain slice preparation.

Caption: Workflow for single-neuron filling using Lucifer yellow iontophoresis.

Detailed Protocol: Intracellular Iontophoresis in Brain Slices

This protocol is adapted for filling neurons in acute or lightly fixed brain slices.[5][8]

1. Solutions and Reagents:

-

Lucifer Yellow (LY) Stock Solution: Prepare a 1.5-5% (w/v) solution of Lucifer yellow CH dilithium (B8592608) or dipotassium (B57713) salt in 5 mM KCl or 0.5-1M LiCl.[1][8][15] Vortex thoroughly.

-

Filtration: To prevent electrode clogging, centrifuge the LY solution at >16,000 x g for 10 minutes and then filter the supernatant through a 0.2 µm syringe filter.[8] Aliquots can be stored at 4°C for up to 3 months.[8]

-

Fixative: 4% Paraformaldehyde (PFA) in 0.1 M phosphate-buffered saline (PBS).

2. Electrode Preparation:

-

Pull sharp microelectrodes from borosilicate glass capillaries. The ideal resistance when filled with the LY solution should be between 200 MΩ for fixed tissue iontophoresis or lower (around 10-40 MΩ) for live-cell recordings.[8][16]

-

Backfill the prepared electrode with the filtered LY solution.[16] Ensure the internal wire of the electrode holder is in contact with the solution.[8]

3. Iontophoresis Procedure:

-

Prepare brain slices (e.g., 110 µm thick) using a vibratome and place them in a recording chamber on the microscope stage.[8]

-

Under visual guidance (e.g., DIC or Dodt contrast), identify and approach a target neuron with the LY-filled microelectrode.

-

Carefully impale the neuron. In live preparations, this is confirmed by a sudden drop in membrane potential. In fixed tissue, it is done under visual control.[5][17]

-

Inject the Lucifer yellow using negative current pulses (iontophoresis), as the dye is negatively charged.[16]

-